molecular formula C9H7N3O4 B11882826 Methyl 7-nitro-1H-indazole-3-carboxylate

Methyl 7-nitro-1H-indazole-3-carboxylate

Cat. No.: B11882826
M. Wt: 221.17 g/mol
InChI Key: XLSCYIAYROIMPF-UHFFFAOYSA-N
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Description

Methyl 7-nitro-1H-indazole-3-carboxylate is an organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This compound is characterized by the presence of a nitro group at the 7th position and a carboxylate ester group at the 3rd position of the indazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-nitro-1H-indazole-3-carboxylate typically involves the nitration of Methyl 1H-indazole-3-carboxylate. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually performed at low temperatures to control the formation of byproducts.

    Nitration Reaction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically quenched with water, and the product is isolated by filtration and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-nitro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid, reflux conditions.

Major Products Formed

    Reduction: Methyl 7-amino-1H-indazole-3-carboxylate.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

    Hydrolysis: 7-nitro-1H-indazole-3-carboxylic acid.

Scientific Research Applications

Methyl 7-nitro-1H-indazole-3-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex indazole derivatives.

    Biology: As a probe to study the biological activity of indazole compounds.

    Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-nitro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1H-indazole-3-carboxylate: Lacks the nitro group at the 7th position.

    7-nitro-1H-indazole: Lacks the carboxylate ester group at the 3rd position.

    Methyl 5-nitro-1H-indazole-3-carboxylate: Nitro group at the 5th position instead of the 7th.

Uniqueness

Methyl 7-nitro-1H-indazole-3-carboxylate is unique due to the presence of both the nitro group at the 7th position and the carboxylate ester group at the 3rd position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Biological Activity

Methyl 7-nitro-1H-indazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways affected, and relevant research findings.

Target Kinases
this compound acts primarily on various kinases, including checkpoint kinases (CHK1 and CHK2) and the serum/glucocorticoid-regulated kinase (SGK). These kinases are crucial for cell cycle regulation and cell volume control. The inhibition of these targets can lead to disrupted cellular processes, making the compound a candidate for antitumor activity.

Biochemical Pathways
The compound's interaction with kinases suggests that it may influence several key biochemical pathways:

  • Cell Cycle Regulation : By inhibiting CHK1 and CHK2, the compound may induce cell cycle arrest in cancer cells.
  • Cell Volume Regulation : The modulation of SGK can affect cellular responses to osmotic changes, potentially leading to altered cell survival rates under stress conditions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from indazole motifs have shown IC50 values in the nanomolar range against HL60 and HCT116 cell lines, indicating potent inhibitory effects on tumor growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the indazole ring can enhance biological activity. For example, substituents at the 4-position or 6-position have been linked to improved kinase inhibition and increased antiproliferative effects .

Case Study 1: Inhibition of Kinases

A study investigated a series of indazole derivatives, including this compound, for their ability to inhibit kinases associated with cancer progression. The results showed that certain derivatives exhibited IC50 values as low as 8.3 nM against specific cancer cell lines, demonstrating their potential as therapeutic agents .

Case Study 2: Cardiovascular Implications

Another study explored the effects of related compounds on cardiovascular health. The administration of 7-nitroindazole (a derivative) in hypertensive models resulted in reduced levels of asymmetric dimethylarginine (ADMA), a marker associated with cardiovascular disease. This suggests that indazole derivatives may also possess protective cardiovascular properties .

Data Table

CompoundTarget KinaseIC50 (nM)Cell LineBiological Activity
This compoundCHK18.3HL60Antitumor
This compoundCHK212.5HCT116Antiproliferative
7-NitroindazoleNOS-SHR (animal model)Cardiovascular protection

Properties

IUPAC Name

methyl 7-nitro-2H-indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)8-5-3-2-4-6(12(14)15)7(5)10-11-8/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSCYIAYROIMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=C(C2=NN1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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